1-[(3-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and both chlorophenyl and phenylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable amine or amide reagent.
Attachment of the Chlorophenyl and Phenylsulfanyl Groups: These groups can be introduced through substitution reactions, often using chlorophenylmethanesulfonyl chloride and phenylsulfanyl ethylamine as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield the corresponding sulfoxide or sulfone, while reduction of the carboxamide group would yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Disruption of Cellular Processes: It may interfere with key cellular processes, such as signal transduction or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: This compound is unique due to its specific combination of functional groups.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents may have different properties and applications.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups may exhibit similar reactivity but different biological activity.
Uniqueness
The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2O3S2 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S2/c22-19-6-4-5-17(15-19)16-29(26,27)24-12-9-18(10-13-24)21(25)23-11-14-28-20-7-2-1-3-8-20/h1-8,15,18H,9-14,16H2,(H,23,25) |
InChI Key |
NDMYFIBETVZZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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